(1-Acetylpiperidin-4-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(1-acetylpiperidin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C8H16N2O3S/c1-7(11)10-4-2-8(3-5-10)6-14(9,12)13/h8H,2-6H2,1H3,(H2,9,12,13) |
InChI Key |
AWWAUDGZBVLAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)CS(=O)(=O)N |
Origin of Product |
United States |
The Significance of Piperidine Scaffolds in Drug Discovery and Development
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and important building blocks in the synthesis of medicinal agents. researchgate.netnih.gov Its prevalence is a testament to its remarkable versatility and favorable pharmacological properties. Piperidine derivatives are integral to the structure of numerous approved drugs across a wide array of therapeutic areas, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netsmolecule.com
The strategic incorporation of piperidine scaffolds into drug candidates can offer several advantages:
Modulation of Physicochemical Properties: The saturated, three-dimensional nature of the piperidine ring allows for the fine-tuning of a molecule's lipophilicity and aqueous solubility, which are critical parameters for optimizing pharmacokinetic profiles. thieme-connect.compharmablock.com
Enhanced Biological Activity and Selectivity: The defined stereochemistry and conformational flexibility of the piperidine ring enable precise spatial orientation of substituents, facilitating optimal interactions with biological targets and potentially leading to increased potency and selectivity. thieme-connect.comthieme-connect.com
Improved Pharmacokinetic Properties: The presence of a piperidine moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, often contributing to improved bioavailability and a more favorable half-life. thieme-connect.com
Access to Novel Chemical Space: The inherent three-dimensionality of piperidine scaffolds, particularly spirocyclic variants, provides access to novel chemical space, moving away from the flat, sp2-hybridized structures that have traditionally dominated drug discovery. This can lead to the identification of compounds with novel mechanisms of action and intellectual property. pharmablock.com
The piperidine framework is a cornerstone of numerous blockbuster drugs, underscoring its profound impact on the pharmaceutical industry. researchgate.net The continuous development of novel synthetic methodologies to access diverse and substituted piperidines further ensures its enduring relevance in the design of future therapeutics. nih.govmdpi.com
Strategic Importance of the Methanesulfonamide Functional Group in Bioactive Molecules
The methanesulfonamide (B31651) (or sulfonamide) functional group is another critical component frequently employed in the design of bioactive molecules. sci-hub.boxnih.gov Its popularity in medicinal chemistry can be attributed to a unique combination of physicochemical properties that allow it to serve multiple strategic roles within a molecule.
Key attributes of the methanesulfonamide group include:
Hydrogen Bonding Capability: The sulfonamide group is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors. This is a crucial factor in achieving high binding affinity and potency. ontosight.ai
Metabolic Stability: The sulfonamide group is generally resistant to metabolic degradation, which can contribute to an improved pharmacokinetic profile and a longer duration of action for a drug candidate.
Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for other functional groups, such as carboxylic acids or phenols. This substitution can maintain or improve biological activity while favorably altering other properties like pKa or cell permeability.
The versatility of the methanesulfonamide group is evident in its presence in a wide range of therapeutic agents, including diuretics, antibiotics, and kinase inhibitors. Its ability to impart desirable physicochemical and biological properties makes it a valuable tool in the medicinal chemist's armamentarium for lead optimization and drug design. ontosight.aiontosight.ai
Contextualizing N Acetyl Piperidine Derivatives in Pharmaceutical Research
The N-acetylation of the piperidine (B6355638) ring, as seen in (1-Acetylpiperidin-4-yl)methanesulfonamide, represents a common and strategically important modification in pharmaceutical research. The addition of an acetyl group to the piperidine nitrogen can significantly alter the parent molecule's properties in several ways. nih.gov
The primary consequences of N-acetylation include:
Removal of Basicity: The nitrogen atom in a piperidine ring is basic. N-acetylation converts this amine into an amide, effectively neutralizing its basicity. This can be advantageous for several reasons, such as preventing unwanted interactions with acidic biological targets or improving oral bioavailability by reducing ionization in the gastrointestinal tract.
Alteration of Lipophilicity and Solubility: The introduction of the acetyl group modifies the molecule's polarity, which in turn affects its lipophilicity and solubility. This can be leveraged to fine-tune the compound's ADME properties.
Conformational Restriction: The amide bond introduced by N-acetylation has a planar character, which can impose conformational constraints on the piperidine ring and its substituents. This can lead to a more defined molecular shape, potentially enhancing binding affinity and selectivity for a specific biological target.
N-acetylpiperidine derivatives are utilized as key intermediates in the synthesis of more complex pharmaceutical compounds and can also be found as integral components of active pharmaceutical ingredients. smolecule.comchemicalbook.com For instance, 1-acetylpiperidine (B1204225) is used in the preparation of inhibitors for DNA-dependent protein kinases. chemicalbook.com
Overview of the Research Landscape for 1 Acetylpiperidin 4 Yl Methanesulfonamide and Its Analogues
Synthetic Approaches to the 1-Acetylpiperidin-4-yl Moiety
The 1-acetylpiperidin-4-yl core is a key structural unit that requires precise control over its formation and functionalization. Synthetic strategies typically address the construction of the piperidine ring itself, followed by or integrated with the introduction of necessary substituents and the N-acetyl group.
The construction of the piperidine ring is a foundational step in the synthesis of its derivatives. A variety of methods have been developed, ranging from the hydrogenation of pyridine precursors to intramolecular cyclization reactions. nih.govorganic-chemistry.org
One common and direct approach is the reduction of corresponding pyridine derivatives. Catalytic hydrogenation using transition metals such as rhodium, palladium, or platinum is a well-established method. organic-chemistry.org For instance, the hydrogenation of a suitably substituted pyridine can yield the piperidine core, which can then be N-acetylated. The conditions for N-acetylation are typically mild, often employing acetyl chloride or acetic anhydride in the presence of a base.
Intramolecular cyclization strategies offer another powerful route. These methods involve the formation of the heterocyclic ring from an acyclic precursor containing a nitrogen atom and a reactive electrophilic center. Aza-Michael reactions and reductive amination of dicarbonyl compounds are prominent examples of such cyclizations. nih.gov A synthetic patent describes a multi-step sequence starting from the Michael addition of benzylamine to methyl acrylate, followed by a Dieckmann condensation to form the piperidine ring. google.com Subsequent debenzylation and N-acetylation with di-tert-butyl dicarbonate and triethylamine yield the N-protected 4-piperidone, a versatile intermediate. google.com
| Method | Starting Materials | Key Reagents/Catalysts | Description | Reference |
| Pyridine Reduction | Substituted Pyridines | H₂, Pd/C, Rh/C, PtO₂ | Catalytic hydrogenation of the aromatic pyridine ring to form the saturated piperidine ring. | organic-chemistry.org |
| Intramolecular Cyclization | Acyclic amino-aldehydes/ketones | Acids, Reducing agents | Formation of the piperidine ring via intramolecular imine/enamine formation followed by reduction or cyclization. | nih.gov |
| Dieckmann Condensation | Acyclic diesters with a nitrogen atom | Sodium metal, Toluene | An intramolecular condensation of a diester to form a β-keto ester, which upon decarboxylation yields a substituted piperidone. | google.com |
This table provides a summary of common methods for forming the piperidine ring, a key step in synthesizing the 1-Acetylpiperidin-4-yl moiety.
The introduction of a functional group at the C-4 position is critical for the eventual installation of the methanesulfonamide group. The nature of this substituent is chosen to facilitate the subsequent chemical transformations. Starting from 4-piperidone, a wide array of functionalities can be introduced.
Reductive amination of 1-acetyl-4-piperidone is a direct method to introduce a nitrogen-containing substituent. For example, reaction with an amine in the presence of a reducing agent like sodium borohydride can yield a 4-aminopiperidine derivative. researchgate.net Another approach involves the Strecker synthesis, where the condensation of a piperidone with an amine and a cyanide source yields an α-amino nitrile, which can be further hydrolyzed to an amino acid or reduced to an aminoethyl group. researchgate.net
The Wittig reaction or Horner-Wadsworth-Emmons reaction on 1-acetyl-4-piperidone can introduce a carbon-based substituent, such as a methylidene group, which can then be further functionalized. acs.org Grignard reagents can also add to the carbonyl group of 4-piperidone to introduce various alkyl or aryl groups, leading to 4-hydroxy-4-substituted piperidines. These intermediates can then undergo further transformations to install the desired functionality for sulfonamide coupling.
| Reaction Type | Starting Material | Key Reagents | Product Type | Reference |
| Reductive Amination | 1-Acetyl-4-piperidone | R-NH₂, NaBH₄, TiCl₄ | 4-Amino-1-acetylpiperidine derivatives | researchgate.net |
| Strecker Synthesis | 1-Benzylpiperidin-4-one | Aniline, HCN | 4-Anilino-4-cyano-1-benzylpiperidine | researchgate.net |
| Wittig Reaction | N-Boc-4-piperidone | Phosphonium ylides | 4-Methylidene-piperidine derivatives | acs.org |
| Grignard Addition | 4-Piperidone | R-MgBr | 4-Alkyl/Aryl-4-hydroxypiperidine | youtube.com |
This interactive table summarizes key reactions for introducing substituents at the C-4 position of the piperidine ring, a crucial step for building the target molecule.
Strategies for the Installation of the Methanesulfonamide Group
The formation of the sulfonamide linkage is a robust and widely used reaction in organic synthesis. The strategy for its installation onto the piperidin-4-yl scaffold depends on the precursor functional group introduced at the C-4 position.
The most straightforward method for forming a methanesulfonamide is the reaction of a primary or secondary amine with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. google.com Therefore, if a 4-aminopiperidine or a 4-(aminomethyl)piperidine derivative is synthesized as described in section 2.1.2, it can be directly reacted with methanesulfonyl chloride to yield the target methanesulfonamide.
A patent from 1971 describes the general preparation of methanesulfonamides by reacting methanesulfonyl chloride with an amine in a nitroalkane as the reaction diluent. google.com This method facilitates the separation of the product from the amine hydrochloride salt byproduct, which precipitates from the solution. google.com This approach is highly efficient for creating the N-S bond of the sulfonamide.
In some cases, a multi-step approach may be necessary or advantageous. utdallas.edu This could involve introducing a different functional group at the C-4 position that is later converted to the methanesulfonamide. For example, a 4-hydroxymethylpiperidine derivative could be synthesized, converted to a 4-(chloromethyl) or 4-(bromomethyl) derivative, and then reacted with the sodium salt of methanesulfonamide.
Another multi-step strategy involves the use of protecting groups. utdallas.edu If other reactive sites are present in the molecule, they must be protected before the sulfonylation step and deprotected afterward. For instance, the piperidine nitrogen is often protected with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) during the C-4 functionalization, and this group is later removed to allow for N-acetylation.
The synthesis of related sulfonamides has been shown to proceed through various intermediates. For example, Sharpless asymmetric dihydroxylation in the presence of methanesulfonamide has been used to create complex chiral structures incorporating the sulfonamide group. mdpi.com While not a direct installation, such methods highlight the versatility of incorporating the methanesulfonamide moiety during a synthetic sequence. mdpi.com
Total Synthesis of this compound
A plausible total synthesis of this compound can be designed by combining the efficient methodologies discussed in the preceding sections. A convergent approach, where the key fragments are prepared separately and then combined, is often favored. However, a linear sequence starting from a commercially available piperidine derivative is also highly feasible.
A potential synthetic route could commence with commercially available 1-Boc-4-piperidone.
Introduction of the Nitrogen Moiety at C-4: The synthesis could begin with the reductive amination of 1-Boc-4-piperidone. To create the specific target with a one-carbon spacer, a Strecker-type reaction followed by reduction is a viable option. Alternatively, a Wittig reaction to form 1-Boc-4-methylenepiperidine, followed by hydroboration-oxidation to the alcohol, conversion to an azide, and subsequent reduction would yield 1-Boc-4-(aminomethyl)piperidine. A more direct approach would be the reductive amination of 1-Boc-4-formylpiperidine.
Installation of the Methanesulfonamide Group: The resulting primary amine, 1-Boc-4-(aminomethyl)piperidine, can then undergo direct sulfonylation. The amine would be treated with methanesulfonyl chloride in the presence of a suitable base like triethylamine in a solvent such as dichloromethane. This would yield N-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)methanesulfonamide.
Deprotection and N-Acetylation: The Boc protecting group on the piperidine nitrogen is then removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This deprotection step yields the free piperidine intermediate, N-((piperidin-4-yl)methyl)methanesulfonamide.
Final N-Acetylation: The final step is the N-acetylation of the piperidine nitrogen. This can be achieved by reacting the secondary amine with acetyl chloride or acetic anhydride in the presence of a base to afford the final target compound, this compound.
This proposed pathway leverages well-established and high-yielding reactions to construct the target molecule in a logical and efficient manner.
Optimization of Reaction Conditions and Yields
The classical approach to the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. For this compound, this would typically involve the reaction of methanesulfonyl chloride with 4-amino-1-acetylpiperidine. However, to enhance yields and purity, optimization of various reaction parameters is essential.
Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. Solvents can range from aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) to polar aprotic solvents such as N,N-dimethylformamide (DMF). The choice of base is also critical; common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate.
A systematic study to optimize the synthesis of a model piperidine-sulfonamide is often conducted. For instance, the reaction between piperidine and a sulfonyl chloride can be examined under various conditions to identify the optimal set of parameters, which can then be applied to more complex substrates like 4-amino-1-acetylpiperidine.
Table 1: Optimization of Reaction Conditions for a Model Sulfonamide Formation
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | TEA (1.2) | 0 to rt | 12 | 75 |
| 2 | THF | TEA (1.2) | 0 to rt | 12 | 82 |
| 3 | DMF | TEA (1.2) | rt | 6 | 65 |
| 4 | DCM | DIPEA (1.2) | 0 to rt | 12 | 88 |
| 5 | DCM | K2CO3 (2.0) | rt | 24 | 50 |
Note: This table is illustrative and based on general principles of sulfonamide synthesis optimization.
As indicated in the illustrative data, the combination of THF as a solvent and DIPEA as a base at temperatures from 0 °C to room temperature often provides high yields for sulfonamide formation. These conditions would be a suitable starting point for the synthesis of this compound.
Chemoselectivity Considerations in Complex Molecular Architectures
When synthesizing more complex derivatives of this compound that contain multiple reactive functional groups, chemoselectivity becomes a paramount concern. The goal is to selectively react at the desired site without affecting other sensitive groups within the molecule.
For example, if a derivative contains both a primary amine and a hydroxyl group, the sulfonylation reaction must be directed exclusively to the amine. This can be achieved through several strategies:
Choice of Reagents: Utilizing milder sulfonating agents or employing specific catalysts can enhance selectivity.
Protecting Groups: Temporarily protecting one functional group while the other reacts is a common and effective strategy. For instance, a hydroxyl group can be protected as a silyl ether, which is stable under the sulfonylation conditions and can be easily removed afterward.
Reaction Conditions: Fine-tuning the reaction temperature and the nature of the base can also influence chemoselectivity.
The piperidine ring itself can present chemoselectivity challenges, particularly if substitutions on the ring can undergo side reactions. The acetyl group on the piperidine nitrogen in this compound is generally stable under standard sulfonylation conditions. However, in the synthesis of derivatives with more labile N-substituents, the reaction conditions must be chosen carefully to avoid cleavage or modification of this group.
Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine-Sulfonamide Hybrids
Many biologically active piperidine derivatives are chiral, and their pharmacological activity is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of piperidine-sulfonamide hybrids is of great importance.
Stereoselectivity can be introduced at various stages of the synthesis. One approach is to start with a chiral precursor. For instance, a chiral amino alcohol can be used to construct the piperidine ring, thereby setting the stereochemistry early in the synthetic sequence. Subsequent functionalization to introduce the sulfonamide moiety would then yield an enantiomerically pure or enriched product.
Another strategy is the use of chiral catalysts or reagents to induce asymmetry during the reaction. For example, a catalytic asymmetric hydrogenation of a pyridine precursor could yield a chiral piperidine derivative. nih.gov
When a stereoselective synthesis is not feasible or results in a mixture of enantiomers (a racemate), chiral resolution techniques are employed to separate the individual stereoisomers. Common methods for the resolution of chiral amines and their derivatives include:
Diastereomeric Salt Formation: The racemic piperidine-sulfonamide can be reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.
Table 2: Chiral Resolving Agents for Amines
| Resolving Agent | Class |
|---|---|
| (+)-Tartaric acid | Chiral Acid |
| (-)-Mandelic acid | Chiral Acid |
| (+)-Camphorsulfonic acid | Chiral Acid |
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.
The choice of the most suitable method for obtaining a single enantiomer of a piperidine-sulfonamide hybrid depends on factors such as the nature of the molecule, the scalability of the process, and the desired level of enantiomeric purity.
The Role of the 1-Acetyl Substituent on Biological Efficacy
The electronic nature of the acetyl group, with its electron-withdrawing carbonyl moiety, reduces the basicity of the piperidine nitrogen. This can be crucial for ligand-target interactions, as a less basic nitrogen may not form strong ionic interactions with acidic residues in a binding pocket, which could be either beneficial or detrimental depending on the specific target. Furthermore, the presence of the acetyl group can influence the conformational equilibrium of the piperidine ring, which in turn affects the orientation of the methanesulfonamide group. acs.org
Alterations to the 1-acetyl group can provide valuable SAR insights. For instance, replacing the methyl group of the acetyl moiety with larger alkyl or aryl groups can probe for steric tolerance in the binding site. The following table illustrates potential modifications and their expected impact on biological efficacy.
| Modification of 1-Acetyl Group | Expected Impact on Biological Efficacy |
| Replacement with larger alkyl groups | Probes for steric hindrance at the binding site. |
| Replacement with aromatic groups | May introduce additional π-π or hydrophobic interactions. |
| Conversion to other acyl groups (e.g., propionyl, benzoyl) | Modulates lipophilicity and steric bulk. |
| Replacement with a sulfonyl group | Alters the electronic properties and hydrogen bonding capacity. |
Influence of the Piperidine Ring Conformation on Ligand-Target Interactions
The piperidine ring serves as a central scaffold, and its conformation is a key determinant of the spatial presentation of the substituents. Piperidine rings typically adopt a chair conformation to minimize steric strain. acs.org In the case of this compound, the methanesulfonamide group can occupy either an axial or an equatorial position. The preferred orientation will depend on the steric and electronic interactions with the rest of the molecule and the binding pocket of the target protein.
The N-acetyl group can influence the conformational preference of the piperidine ring. acs.org The partial double bond character of the amide C-N bond can lead to a preference for certain ring puckering, which in turn affects the orientation of the 4-substituent. acs.org The interaction of the piperidine ring with the target protein can also stabilize a less favorable conformation, such as a twist-boat form, if such a conformation allows for optimal binding interactions. acs.org
The rigidity and conformational flexibility of the piperidine ring can be modulated by introducing substituents or by replacing it with other cyclic scaffolds. These modifications can provide insights into the optimal geometry for binding.
Structure-Activity Analysis of the Methanesulfonamide Grouping and its Substitutions
The methanesulfonamide group is a critical pharmacophore that can engage in hydrogen bonding and other polar interactions with the biological target. The sulfonamide moiety is a common feature in many biologically active compounds due to its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov
Structure-activity relationship studies often involve modification of the methanesulfonamide group. For example, altering the alkyl group (methyl) to larger or more complex substituents can explore the steric and hydrophobic tolerance of the binding pocket. Replacing the methyl group with an aromatic ring, for instance, could introduce new binding interactions.
Furthermore, the sulfonamide nitrogen can be substituted, which can significantly impact the compound's properties. N-alkylation would remove the hydrogen bond donor capability, which can help to determine the importance of this interaction for biological activity.
| Modification of Methanesulfonamide Group | Rationale |
| Variation of the alkyl substituent | To probe for steric and hydrophobic interactions. |
| Replacement of the alkyl with an aryl group | To introduce potential aromatic interactions. |
| N-alkylation of the sulfonamide | To eliminate hydrogen bond donor capacity. |
| Replacement with a bioisostere (e.g., carboxamide) | To assess the importance of the sulfonamide moiety. |
Positional Isomerism and Stereochemical Effects on Pharmacological Profiles
The position of the methanesulfonamide group on the piperidine ring is crucial for its pharmacological activity. In this compound, the substituent is at the 4-position. Moving this group to the 2- or 3-position would result in positional isomers with different three-dimensional shapes and potentially different biological activities. thieme-connect.com The introduction of substituents at different positions can alter the molecule's interaction with its target. thieme-connect.com
If additional chiral centers are introduced into the molecule, for example by substitution on the piperidine ring, the resulting stereoisomers can exhibit different pharmacological profiles. nih.gov This is because biological targets are chiral, and they can interact differently with enantiomers or diastereomers of a ligand. The separation and biological evaluation of individual stereoisomers are therefore essential for a complete SAR understanding. For instance, the relative stereochemistry of substituents on a piperidine ring can significantly impact the preferred conformation and, consequently, the biological activity. rsc.org
Comparative SAR of this compound with Bioisosteric Analogues
Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties of a lead compound. In the case of this compound, several bioisosteric modifications can be envisioned.
The methanesulfonamide group can be replaced with other acidic functional groups or hydrogen bond donors/acceptors. Common bioisosteres for sulfonamides include carboxamides, phosphonamides, and certain heterocyclic rings. For example, replacing the methanesulfonamide with a carboxamide would alter the geometry and electronic properties of the hydrogen bonding groups.
The 1-acetyl group can also be replaced with other functionalities. For example, a carbamate or a urea linkage could be introduced to modify the hydrogen bonding potential and lipophilicity. The following table provides examples of bioisosteric replacements and their potential impact.
| Original Group | Bioisosteric Replacement | Potential Impact |
| Methanesulfonamide | Carboxamide | Alters hydrogen bonding geometry and acidity. |
| Methanesulfonamide | Reverse sulfonamide | Changes the directionality of hydrogen bonding. |
| 1-Acetyl | Carbamate | Modifies hydrogen bonding and metabolic stability. |
| 1-Acetyl | Urea | Introduces additional hydrogen bonding opportunities. |
By systematically synthesizing and evaluating these bioisosteric analogues, a more comprehensive understanding of the SAR for this class of compounds can be achieved, leading to the design of more potent and selective molecules.
Enzyme Inhibition Profiles
No research data is available regarding the inhibitory effects of this compound on the following enzyme targets:
Receptor Binding and Allosteric Modulation Studies
There is no available information on the binding affinity or modulatory effects of this compound on the following receptor targets:
Cellular Biology of Action
Impact on Cell Proliferation and Viability in Disease Models
No studies were identified that investigated the effect of this compound on the proliferation and viability of cells in any disease models.
Induction of Specific Cellular Responses (e.g., Cell Cycle Arrest, Apoptosis)
There is no available data from published studies describing the ability of this compound to induce specific cellular responses such as cell cycle arrest or apoptosis.
Antiviral Activity in Cell-Based Assays
A review of the scientific literature did not yield any reports on the evaluation of this compound for antiviral activity in cell-based assays.
In Vivo Pharmacological Efficacy in Preclinical Disease Models
Antitumor Activity in Xenograft Models
No preclinical studies using xenograft models to assess the antitumor activity of this compound have been published in the available scientific literature.
Efficacy in Models of Neurological or Inflammatory Conditions
There is no evidence from in vivo studies to suggest that this compound has been evaluated for its efficacy in animal models of neurological or inflammatory conditions.
No Publicly Available Data on Antiviral Efficacy of this compound in Animal Models
Despite a comprehensive search of available scientific literature and research databases, no studies detailing the antiviral efficacy of this compound in relevant animal models have been identified. Therefore, it is not possible to provide specific data on its in vivo performance against viral pathogens.
The investigation into the biological mechanisms and potential therapeutic applications of novel chemical entities is a rigorous and lengthy process. While a compound may be synthesized and show promise in initial laboratory tests, its evaluation in living organisms represents a significant subsequent step.
Without this foundational in vivo data, any discussion of the compound's antiviral efficacy in animal models would be purely speculative. The scientific community awaits future research that may explore this area.
Computational Chemistry and Rational Design Strategies for 1 Acetylpiperidin 4 Yl Methanesulfonamide
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as (1-Acetylpiperidin-4-yl)methanesulfonamide, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. This score is an estimation of the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. For this compound, molecular docking could be employed to screen a library of potential protein targets to identify those with the highest binding affinity.
Key interactions that would be analyzed include:
Hydrogen Bonds: The sulfonamide and acetyl groups of the molecule are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The piperidine (B6355638) ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions: The polar nature of the molecule can lead to favorable electrostatic interactions with charged residues.
A hypothetical molecular docking study of this compound against a panel of kinases might yield the following results:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | LYS78, GLU95, LEU150 |
| Kinase B | -7.2 | ASP165, PHE168, ASN115 |
| Kinase C | -6.8 | VAL35, ALA55, ILE145 |
This data would suggest that Kinase A is a promising target for this compound, warranting further investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. For this compound, a QSAR study would involve synthesizing a series of analogues with modifications to the acetyl, piperidine, or methanesulfonamide (B31651) moieties.
The biological activity of these analogues would be determined experimentally, and then a QSAR model would be built by correlating this activity with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A typical QSAR equation might look like:
Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant
A study on related 1-acylpiperidin-4-yl urea derivatives successfully used QSAR to explore the structural requirements for inhibition of soluble epoxide hydrolase, a target for inflammation. nih.gov Similarly, QSAR models have been developed for mono-substituted 4-phenylpiperidines to understand their effects on the dopaminergic system. nih.gov These examples demonstrate the utility of QSAR in understanding how structural modifications to the piperidine core can influence biological activity.
The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.
Pharmacophore Generation and Virtual Screening for Novel Ligand Discovery
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. For this compound, a pharmacophore model could be generated based on its structure and its putative interactions with a target protein.
This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that share the same essential features. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to bind to the same target.
A hypothetical pharmacophore model for a target of this compound might consist of:
One hydrogen bond acceptor (from the acetyl carbonyl).
One hydrogen bond donor (from the sulfonamide N-H).
One hydrophobic feature (from the piperidine ring).
Virtual screening of a database of millions of compounds could identify hundreds or thousands of "hits" that match this pharmacophore. These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before committing to chemical synthesis and biological testing. The use of pharmacophore models for virtual screening has been successfully applied to discover potential inhibitors for various targets. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its dynamic interactions with a target protein.
An MD simulation of the ligand-protein complex can reveal:
Stability of the Binding Pose: Whether the docked orientation is stable over time.
Role of Water Molecules: The contribution of water molecules in mediating ligand-protein interactions.
Binding Free Energy: More accurate calculations of the binding affinity by considering the dynamic nature of the system.
In silico studies of other piperazine derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes and to analyze the binding interactions in detail. nih.govresearchgate.net The results of an MD simulation are often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.5 | 1.8 |
| 30 | 1.4 | 1.7 |
| 40 | 1.6 | 1.9 |
| 50 | 1.5 | 1.8 |
This hypothetical data shows that after an initial equilibration period, the ligand and protein backbone remain stable, suggesting a stable binding interaction.
De Novo Design Approaches for Optimized this compound Analogues
De novo design is a computational strategy that aims to design novel molecules with desired properties from scratch. In the context of drug design, this involves building new molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein.
Starting with this compound as a core scaffold, de novo design algorithms can be used to explore chemical space and suggest modifications that could improve binding affinity or other desirable properties. These algorithms can:
Grow new fragments from the core structure.
Link different fragments together.
Mutate existing functional groups.
The newly designed molecules are then scored based on their predicted binding affinity and other properties. This approach has the potential to identify novel and potent analogues of this compound that might not be conceived through traditional medicinal chemistry approaches.
Emerging Frontiers and Future Perspectives in 1 Acetylpiperidin 4 Yl Methanesulfonamide Research
Development of Next-Generation Analogues with Improved Target Selectivity
The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in a wide array of approved drugs. mdpi.comresearchgate.netresearchgate.net Similarly, the sulfonamide group is a key pharmacophore in various therapeutic classes, including antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.govnih.govmdpi.com The development of next-generation analogues of (1-Acetylpiperidin-4-yl)methanesulfonamide will likely focus on systematic modifications of these core structures to enhance target selectivity and potency.
Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By systematically altering substituents on the piperidine ring and the sulfonamide nitrogen, researchers can probe the molecular interactions that govern target binding. For instance, the introduction of diverse aromatic or heterocyclic rings could lead to novel interactions with the target protein, thereby improving affinity and selectivity. The synthesis of a focused library of analogues will be essential to map the chemical space around the core scaffold and identify key structural features for optimal activity.
The following table outlines potential strategies for the development of next-generation analogues:
| Modification Strategy | Rationale | Potential Outcomes |
| Substitution on the Piperidine Ring | To explore new binding pockets and enhance target engagement. | Increased potency and selectivity. |
| Variation of the Acyl Group | To modulate pharmacokinetic properties and target interactions. | Improved metabolic stability and bioavailability. |
| Modification of the Sulfonamide Moiety | To fine-tune electronic properties and hydrogen bonding capacity. | Enhanced target affinity and altered off-target effects. |
| Introduction of Chiral Centers | To exploit stereospecific interactions with the target. | Development of more potent and selective enantiomers. |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a desirable attribute for treating multifactorial conditions. nih.govnih.gov The structural features of this compound, combining a piperidine core with a sulfonamide group, make it an intriguing candidate for the development of multi-target directed ligands (MTDLs).
Future research could explore the potential of this scaffold to simultaneously modulate multiple, disease-relevant targets. For example, in the context of cancer, analogues could be designed to inhibit both a primary oncogenic kinase and a protein involved in a resistance pathway. This approach could lead to more durable therapeutic responses and overcome the challenge of drug resistance. The design of such MTDLs requires a deep understanding of the structural biology of the intended targets and the ability to rationally design molecules that can effectively engage with multiple binding sites.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.net These computational tools can analyze vast datasets to identify novel structure-activity relationships, predict the properties of virtual compounds, and generate new molecular structures with desired characteristics. chemrxiv.org For this compound, AI and ML can significantly accelerate the design-synthesize-test-analyze cycle.
Generative models, a type of AI, can be trained on existing libraries of active compounds to design novel analogues of this compound with a high probability of biological activity. myscience.org Furthermore, predictive models can be employed to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles. This in silico screening can save considerable time and resources in the drug development process.
Advanced Methodologies for Mechanistic Elucidation and Target Validation
A critical aspect of developing a novel therapeutic agent is the clear elucidation of its mechanism of action and the validation of its biological target(s). For this compound and its future analogues, a range of advanced methodologies can be employed to achieve this.
Chemical proteomics, for instance, can be used to identify the direct binding partners of the compound in a cellular context. This can be achieved through techniques such as affinity chromatography coupled with mass spectrometry. Furthermore, genetic approaches like CRISPR-Cas9 screening can help to identify genes that are essential for the compound's activity, thereby providing clues about its molecular target and mechanism of action. Validating a novel drug target is a crucial step in the drug discovery process. europa.eu
The following table summarizes advanced methodologies for target identification and validation:
| Methodology | Application | Expected Outcome |
| Chemical Proteomics | Identification of direct binding partners in a complex biological sample. | A list of potential protein targets for the compound. |
| CRISPR-Cas9 Screening | Genome-wide screening to identify genes that modulate compound sensitivity. | Identification of genetic pathways and potential targets. |
| Thermal Proteome Profiling | Assessment of target engagement and off-target effects in live cells. | Confirmation of target binding and selectivity profile. |
| Structural Biology (X-ray crystallography, Cryo-EM) | Determination of the three-dimensional structure of the compound bound to its target. | Detailed insights into the molecular basis of interaction. |
Translational Implications for Novel Therapeutic Modalities
The ultimate goal of research into this compound is its translation into novel therapeutic modalities that can address unmet medical needs. The journey from a promising lead compound to a clinically approved drug is long and arduous, but the foundational research into its analogues, polypharmacology, and mechanism of action will lay the groundwork for this transition.
Preclinical studies in relevant animal models of disease will be essential to evaluate the in vivo efficacy and safety of lead candidates. These studies will provide the necessary data to support an Investigational New Drug (IND) application and the initiation of clinical trials. The development of robust biomarkers will also be crucial to monitor the therapeutic response and to select patient populations that are most likely to benefit from the new treatment.
Q & A
Q. What computational tools analyze the compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile?
- Methodological Answer: PK-Sim and GastroPlus simulate absorption/distribution based on logP (2.5–3.5 for sulfonamides) and pKa (sulfonamide ≈ 10.2). PD models integrate in vitro IC50 data with in vivo plasma concentrations to predict efficacy thresholds. Bayesian hierarchical models address inter-species variability in preclinical-to-clinical translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
